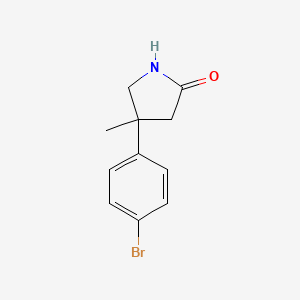

4-(4-Bromophenyl)-4-methylpyrrolidin-2-one

Description

4-(4-Bromophenyl)-4-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a brominated aryl group and a methyl substituent on the heterocyclic ring. Its molecular formula is C₁₁H₁₂BrNO (molecular weight: 254.12 g/mol). Pyrrolidinones are five-membered lactams with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and hydrogen-bonding capabilities .

Key structural features:

- 4-Methyl group: Enhances steric hindrance and lipophilicity compared to non-methylated analogs.

- 4-Bromophenyl substituent: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

4-(4-bromophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWQIPWZDYISCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Substituent Effects on Physicochemical Properties

- Electronic Effects: Bromine’s electron-withdrawing nature stabilizes the pyrrolidinone ring, whereas fluorine in 1-[(4-bromo-2-fluorophenyl)methyl]-2-pyrrolidinone introduces stronger dipole interactions .

- Crystallography: Hydrogen-bonding patterns (e.g., N–H⋯O interactions) in pyrrolidinone derivatives influence crystal packing and solubility. For example, halogenated analogs often exhibit tighter molecular packing due to C–H⋯Br bonds .

Biological Activity

4-(4-Bromophenyl)-4-methylpyrrolidin-2-one, also known by its CAS number 1466862-03-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure features a bromophenyl group and a methyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanism of action, and relevant case studies.

- Molecular Formula : C12H14BrN

- Molecular Weight : 251.15 g/mol

- Structure : The compound consists of a pyrrolidinone ring substituted with a 4-bromophenyl group and a methyl group at the 4-position.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential pharmacological effects.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Receptor Interaction : The bromophenyl group may enhance binding affinity to certain receptors or enzymes, influencing their activity.

- Enzyme Modulation : Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Pharmacological Implications

Research indicates that this compound may exhibit several pharmacological properties:

- Antitumor Activity : Some studies have suggested that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. The specific effects of this compound on tumor cell lines need further investigation but show promise based on structural similarities with known antitumor agents.

- Neuropharmacological Effects : Given the structural characteristics similar to other psychoactive compounds, it is hypothesized that this compound may affect neurotransmitter systems, potentially influencing mood or cognitive functions.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in various models. This aspect warrants further exploration with this compound.

Case Studies and Research Findings

A review of available literature reveals limited but significant findings regarding the biological activity of this compound:

Preparation Methods

Starting Material and Intermediate Preparation

The synthesis begins with ethyl 3-(4-bromophenyl)-4-nitrobutanoate , which serves as a crucial intermediate. This compound is prepared by introducing a nitro group and an ester functionality onto a 4-bromophenyl-substituted butanoate backbone.

Reduction and Cyclization to 4-(4-Bromophenyl)pyrrolidin-2-one

The critical step involves reducing the nitro group and promoting cyclization to form the pyrrolidinone ring:

-

- Ethyl 3-(4-bromophenyl)-4-nitrobutanoate (2.02 g, 6.39 mmol) is dissolved in ethanol (80 mL).

- 4 M hydrochloric acid in 1,4-dioxane (16 mL, 63.9 mmol) is added under stirring at 0 °C under nitrogen atmosphere.

- Zinc dust (4.18 g, 63.9 mmol) is added slowly over 10 minutes, causing gas evolution.

- The mixture is stirred for 1 hour at room temperature after removing the cold bath.

- The reaction mixture is filtered through Celite to remove solids.

- The filtrate is concentrated by rotary evaporation.

-

- The residue is dissolved in ethanol (50 mL) and sodium ethoxide (24 mL of 2.68 M solution in ethanol, 63.9 mmol) is added.

- The mixture is stirred overnight at room temperature under basic conditions, leading to intramolecular cyclization and formation of the pyrrolidinone ring.

-

- The reaction mixture is poured into a separatory funnel with dichloromethane (300 mL) and 1 M sodium bisulfate (80 mL).

- The layers are separated; the aqueous layer is extracted once with dichloromethane.

- Combined organic layers are dried over magnesium sulfate, filtered, and concentrated.

- The residue is dissolved in acetonitrile and water is added to induce precipitation of the solid product.

- The solid is collected by filtration.

Yield : Approximately 61% yield of 4-(4-bromophenyl)pyrrolidin-2-one is reported under these conditions.

Reaction Scheme Summary

| Step | Reactants/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Ethyl 3-(4-bromophenyl)-4-nitrobutanoate + HCl in 1,4-dioxane + Zn dust, 0-20 °C | Reduction of nitro group | Formation of amino intermediate |

| 2 | Sodium ethoxide in ethanol, room temperature | Cyclization to pyrrolidinone ring | Formation of 4-(4-bromophenyl)pyrrolidin-2-one |

| 3 | Extraction with dichloromethane and sodium bisulfate | Purification | Isolated pure product |

Additional Notes on Preparation

The reduction step using zinc dust and hydrochloric acid is a classical method for nitro group reduction to amines, which then undergo intramolecular cyclization under basic conditions to form the lactam ring.

The use of sodium ethoxide in ethanol facilitates the cyclization by deprotonating intermediates and promoting ring closure.

The reaction mixture’s pH is carefully controlled to ensure the formation of the desired lactam without side reactions.

The final purification involves solvent extraction and precipitation to isolate the product in solid form with high purity.

Related Brominated Phenyl Intermediates Preparation

While the direct preparation of 4-(4-bromophenyl)-4-methylpyrrolidin-2-one is well documented, the synthesis of brominated phenyl precursors such as 2-(4-bromophenyl)-2-methylpropanoic acid is also relevant:

Selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium yields 2-(4-bromophenyl)-2-methylpropanoic acid with high selectivity.

Bromination is performed under acidic, neutral, or alkaline conditions, with one to two equivalents of bromine relative to substrate.

The product is purified by extraction with dichloromethane and subsequent esterification and distillation steps to improve separation from unreacted starting materials.

This knowledge supports the preparation of brominated phenyl building blocks used in the synthesis of the pyrrolidinone compound.

Summary Table of Key Parameters for Preparation of this compound

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 3-(4-bromophenyl)-4-nitrobutanoate |

| Reduction Agent | Zinc dust with 4 M HCl in 1,4-dioxane |

| Reduction Temperature | 0 °C to room temperature |

| Cyclization Reagent | Sodium ethoxide in ethanol |

| Cyclization Temperature | Room temperature |

| Reaction Time | Reduction: ~1.5 h; Cyclization: overnight |

| Workup | Filtration, extraction with dichloromethane, drying over MgSO4, precipitation with acetonitrile/water |

| Yield | Approx. 61% |

| Purity | High, via precipitation and washing steps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.